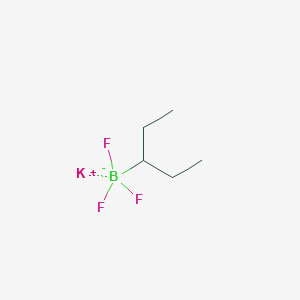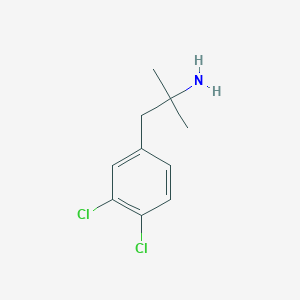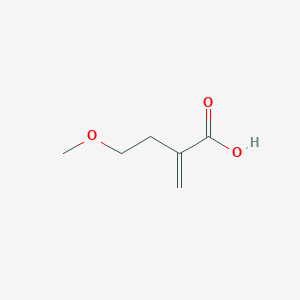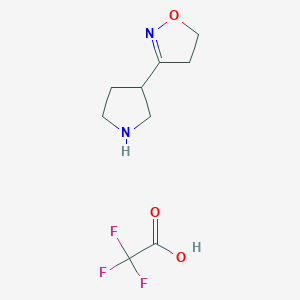
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Formation of the Oxazole Ring: This step often involves the cyclization of amino alcohols under acidic conditions, using orthoesters to activate the hydroxyl group.
Introduction of the Trifluoroacetic Acid Group: This can be done through the reaction of the intermediate compound with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents are chosen to ensure high efficiency and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced pyrrolidine and oxazole derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs .
Propriétés
Formule moléculaire |
C9H13F3N2O3 |
|---|---|
Poids moléculaire |
254.21 g/mol |
Nom IUPAC |
3-pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-3-8-5-6(1)7-2-4-10-9-7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |
Clé InChI |
OXZBFXDTTJOZPY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NOCC2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


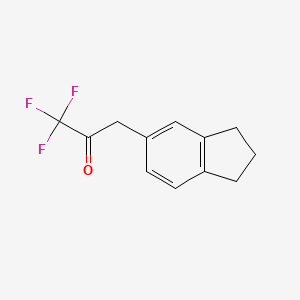
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
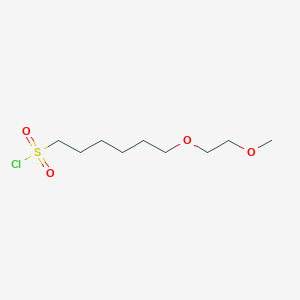
amine](/img/structure/B13525734.png)
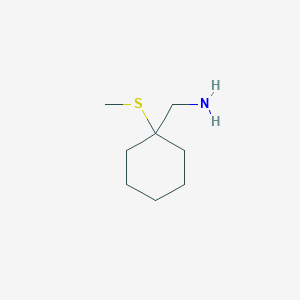
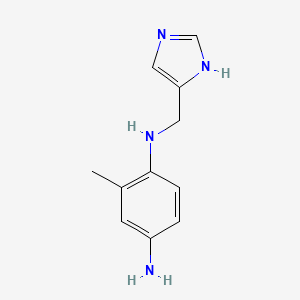
![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)
